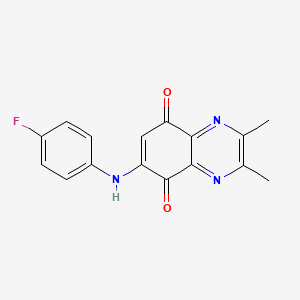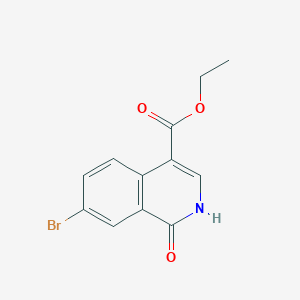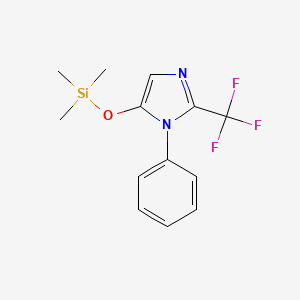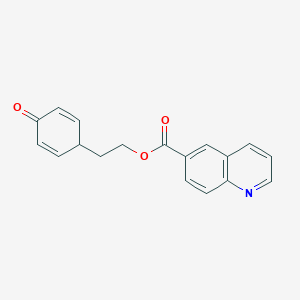
6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a quinoxaline core substituted with a 4-fluoroanilino group and two methyl groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal or its derivatives under acidic conditions.
Introduction of the 4-Fluoroanilino Group: The 4-fluoroanilino group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinoxaline core with 4-fluoroaniline in the presence of a suitable base such as potassium carbonate.
Methylation: The final step involves the methylation of the quinoxaline core at the 2 and 3 positions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-5,8-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline core to its corresponding dihydroquinoxaline derivatives.
Substitution: The 4-fluoroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoxaline-5,8-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor studies, it can act as an agonist or antagonist, modulating receptor signaling pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione, used in medicinal chemistry and material science.
2,3-Dimethylquinoxaline: A simpler quinoxaline derivative with applications in organic synthesis and material science.
Quinoxaline-5,8-dione: An oxidized form of the quinoxaline core, used in various chemical reactions and studies.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-fluoroanilino group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
14334-06-6 |
|---|---|
分子式 |
C16H12FN3O2 |
分子量 |
297.28 g/mol |
IUPAC名 |
6-(4-fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C16H12FN3O2/c1-8-9(2)19-15-14(18-8)13(21)7-12(16(15)22)20-11-5-3-10(17)4-6-11/h3-7,20H,1-2H3 |
InChIキー |
VEJKBMCMNIDKNN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)





